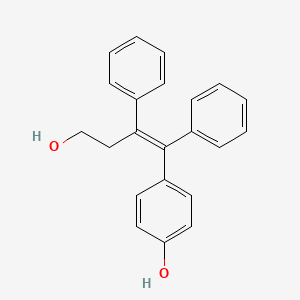
(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a 1,2-diphenylbut-1-en-1-yl group. Phenolic compounds are known for their diverse chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . This method is efficient and scalable, allowing for the production of substituted phenols in high yields without the need for chromatographic purification.
Another method involves nucleophilic aromatic substitution of aryl halides. This reaction requires the presence of strongly electron-attracting groups such as NO₂ in the ortho or para positions, and the use of strongly basic nucleophilic reagents . The reaction conditions typically involve elevated temperatures and the use of solvents such as ethanol.
Industrial Production Methods
Industrial production of phenolic compounds, including this compound, often involves the oxidation of cumene or the hydrolysis of diazo compounds . These methods are well-established and allow for the large-scale production of phenols with high efficiency.
化学反应分析
Types of Reactions
(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as chromic acid or silver oxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Chromic acid, silver oxide
Reduction: Sodium borohydride
Electrophilic Substitution: Nitric acid (for nitration), bromine water (for bromination)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro-phenols, bromo-phenols
科学研究应用
(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group in the phenol moiety can participate in hydrogen bonding and electron donation, which enhances its reactivity towards electrophiles . This compound can also undergo redox reactions, contributing to its antioxidant properties . Additionally, its ability to form stable complexes with metal ions makes it useful in various biochemical processes .
相似化合物的比较
(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol can be compared with other phenolic compounds such as:
Bakuchiol: A phenol derived from the Psoralea corylifolia plant, known for its anti-aging and antioxidant properties.
2,6-Dimethoxy-4-(1-propenyl)phenol: A methoxyphenol with sweet and spicy taste, used in flavoring and fragrance industries.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds.
属性
IUPAC Name |
4-[(E)-4-hydroxy-1,2-diphenylbut-1-enyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,23-24H,15-16H2/b22-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAPAWFDOQVLLC-QURGRASLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O)/CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
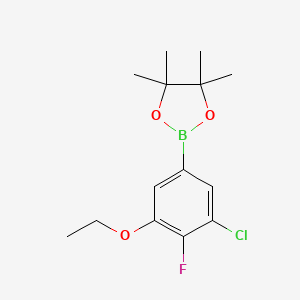
![2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8246958.png)
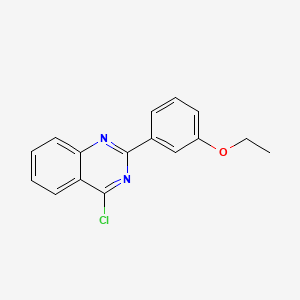
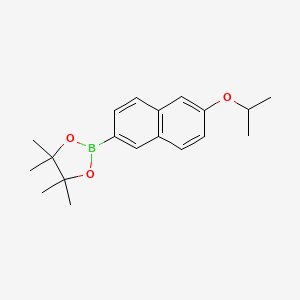
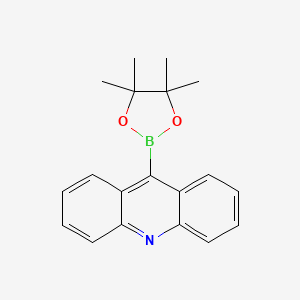
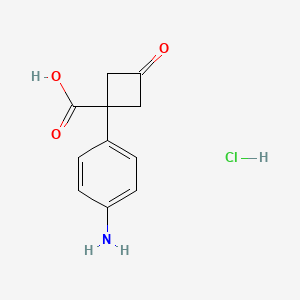
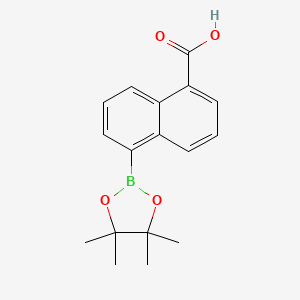
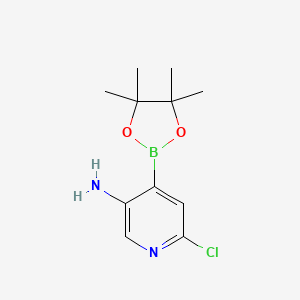

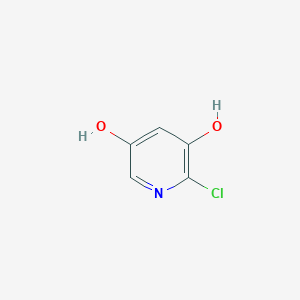
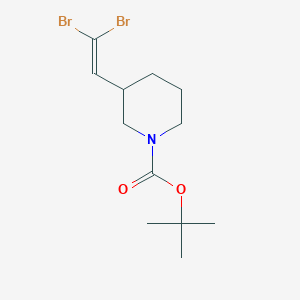
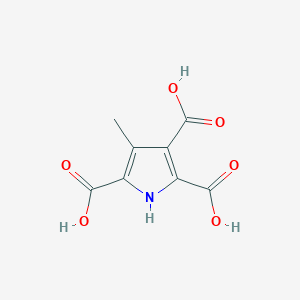
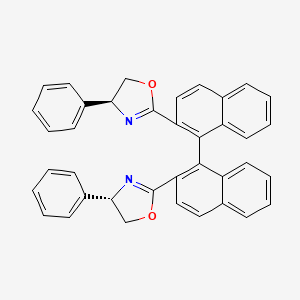
![5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8247047.png)
